molecular formula C10H13ClN2O2 B069070 tert-Butyl (6-chloropyridin-2-yl)carbamate CAS No. 159603-71-1

tert-Butyl (6-chloropyridin-2-yl)carbamate

Cat. No. B069070
CAS RN: 159603-71-1
M. Wt: 228.67 g/mol
InChI Key: UEYNRRQJJHZENW-UHFFFAOYSA-N
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Description

“tert-Butyl (6-chloropyridin-2-yl)carbamate” is a chemical compound with the CAS Number: 159603-71-1. It has a molecular weight of 228.68 and its IUPAC name is tert-butyl 6-chloro-2-pyridinylcarbamate .


Synthesis Analysis

The synthesis of “tert-Butyl (6-chloropyridin-2-yl)carbamate” involves two stages. In the first stage, a solution of BOC anhydride is added dropwise at room temperature to 6-chloro-pyridin-2-ylamine and a 1 molar sodium hexamethyldisilazide solution in THF. The reaction mixture is stirred overnight at room temperature and then evaporated down. In the second stage, the residue is stirred between EtOAc and 1N aqueous hydrochloric acid solution. The organic phase is separated off and the aqueous phase is again extracted with EtOAc. The combined organic phases are washed with saturated sodium hydrogen carbonate solution, dried, and evaporated down. The residue is recrystallized from EtOH, the solid is suction filtered and dried .


Molecular Structure Analysis

The InChI Code of the compound is 1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14) and the InChI key is UEYNRRQJJHZENW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature. . The compound has a high GI absorption and is BBB permeant. It is not a P-gp substrate. It is an inhibitor of CYP1A2 but not an inhibitor of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .

Safety and Hazards

The compound has a GHS07 pictogram. The signal word is “Warning”. The hazard statements are H302-H315-H319-H335 and the precautionary statements are P261-P305+P351+P338 .

Mechanism of Action

Action Environment

The action, efficacy, and stability of “tert-Butyl (6-chloropyridin-2-yl)carbamate” can be influenced by various environmental factors. For instance, its stability can be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Other factors such as pH, presence of other chemicals, and light exposure could also potentially influence its action and stability.

properties

IUPAC Name

tert-butyl N-(6-chloropyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYNRRQJJHZENW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (6-chloropyridin-2-yl)carbamate

CAS RN

159603-71-1
Record name 2-TERT-BUTOXYCARBONYLAMINO-6-CHLOROPYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

64 mL of ethyl acetate were added to a reaction system and cooled to about −15° C. with a salt and ice bath followed by blowing in 10.6 g (107 millimoles) of phosgene. A mixed solution containing 5.5 g (42.8 millimoles) of 2-amino-6-chloropyridine, 11.1 g (85.6 millimoles) of N,N-diisopropylethylamine, 6.34 g (85.5 millimoles) of t-butanol and 43 mL of ethyl acetate were dropped into this phosgene solution over the course of 2.5 hours while holding the internal temperature at −15° C. to −5° C. Following completion of dropping, the solution was stirred for 3 hours at the same temperature range. Next, 50 mL of water and 23.2 g of 28% sodium hydroxide were sequentially added while holding the internal temperature at 0° C. or lower. The aqueous phase was extracted with ethyl acetate. The organic phase was washed with water and concentrated under reduced pressure. The resulting crude crystals were subjected to quantitative analysis by HPLC. The target (6-chloro-pyridin-2-yl)-carbamic acid tert-butyl ester was obtained at a yield of 93%. There was hardly any urea compound formed.
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
11.1 g
Type
reactant
Reaction Step Two
Quantity
6.34 g
Type
reactant
Reaction Step Two
Quantity
43 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
23.2 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
64 mL
Type
solvent
Reaction Step Five

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